![molecular formula C18H16ClN3O2 B7710214 N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7710214.png)
N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide
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Overview
Description
N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BCPAO and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of BCPAO is not fully understood. However, it has been suggested that BCPAO inhibits the expression of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. BCPAO has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
BCPAO has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been reported to reduce the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of BCPAO is its potential as a therapeutic agent for cancer treatment. However, one of the limitations of BCPAO is its solubility in water, which can affect its bioavailability and limit its use in vivo.
Future Directions
There are several future directions for the research of BCPAO. One of the future directions is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases. Another future direction is to develop more efficient synthesis methods that can improve the yield and purity of BCPAO. Furthermore, the development of analogs of BCPAO with improved solubility and bioavailability can increase its potential as a therapeutic agent.
Conclusion:
In conclusion, BCPAO is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties and has potential as a therapeutic agent for cancer treatment. Further research is needed to investigate its potential as a therapeutic agent for other diseases and to develop more efficient synthesis methods and analogs with improved solubility and bioavailability.
Synthesis Methods
BCPAO can be synthesized using different methods, including the reaction of 4-chlorobenzohydrazide with ethyl 3-(4-chlorophenyl)-3-oxopropanoate in the presence of triethylamine. This reaction produces 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine, which is then reacted with benzyl chloroformate to produce BCPAO.
Scientific Research Applications
BCPAO has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. BCPAO has been reported to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-benzyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-15-8-6-14(7-9-15)18-21-17(24-22-18)11-10-16(23)20-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYRFQYXGIZOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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